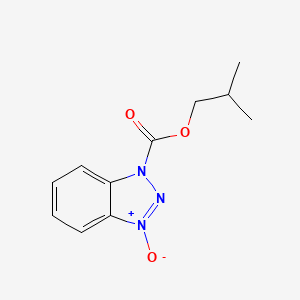

isobutyl 1H-1,2,3-benzotriazole-1-carboxylate 3-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Organotin carboxylates, such as those based on benzotriazole derivatives, can be synthesized through self-assembly processes involving dibutyltin oxide and specific carboxylic acids. The solvent plays a crucial role in determining the molecular structure of the resulting complex. For example, using benzene as a solvent yields monomeric forms, while toluene can lead to more complex structures. These processes are characterized by spectroscopy and crystallography methods to determine their precise compositions and structures (Xiao et al., 2018).

Molecular Structure Analysis

The molecular structure of organotin carboxylates reveals a bidentate coordination mode, with tin atoms chelated by carboxylate groups. This arrangement facilitates the formation of 1D, 2D, and 3D structures through intermolecular hydrogen bonds and π-π interactions. The structural complexity is further evidenced by fluorescence activity and potential antitumor activities, indicating a rich field of study for these compounds (Xiao et al., 2018).

Chemical Reactions and Properties

The reactivity of benzotriazole derivatives includes their ability to form complexes with various metals, leading to compounds with significant biological activities. The synthesis methods often involve reactions with dibutyltin oxide, showcasing the versatility of these compounds in forming different chemical structures with potential applications in fungicide and antidiabetic activities (Mao et al., 2015; Debnath et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Research has led to the synthesis of various compounds involving benzotriazole structures. For instance, novel macrocyclic organotin(IV) carboxylates were synthesized using reactions involving dibutyltin oxide and amide dicarboxylic acids, which could include structures similar to isobutyl 1H-1,2,3-benzotriazole-1-carboxylate 3-oxide (Xiao et al., 2014). Additionally, solid-phase synthesis of diheterocyclic compounds, such as isoxazole and 1,2,4-oxadiazole-containing compounds, has been explored (Quan & Kurth, 2004).

Environmental Impact and Degradation

Benzotriazoles, including variants of isobutyl 1H-1,2,3-benzotriazole-1-carboxylate 3-oxide, are common micropollutants in the aquatic environment due to their use as corrosion inhibitors. Studies have investigated the aerobic biological degradation of these compounds in activated sludge, revealing various degradation pathways and transformation products (Huntscha et al., 2014). Additionally, the occurrence and removal of benzotriazoles in wastewater treatment plants have been examined, highlighting the challenges in effectively eliminating these compounds from water sources (Reemtsma et al., 2010).

Structural and Spectroscopic Analysis

Structural differentiation of isomeric N-oxides, including benzotriazole derivatives, has been studied to understand the positioning of oxygen atoms in these molecules. This includes methods such as NMR experiments using Eu(fod)3 and double irradiation experiments (Rondeau et al., 1973).

Catalytic and Synthetic Applications

Research has shown that benzotriazole structures can be key in various catalytic and synthetic applications. For example, synthesis of substituted α-carbolines has been reported, where benzotriazole derivatives play a role in the synthesis process (Stephenson & Warburton, 1970). Moreover, the synthesis of 1-carbamoyl-1H-benzotriazole and its analogs has been achieved in simple steps, highlighting the versatility of these compounds in chemical synthesis (Perry et al., 2008).

Biological and Medicinal Research

Organotin(IV) complexes based on benzotriazole structures have been synthesized and studied for their anti-diabetic activities. These complexes show potential in inhibiting enzymes related to diabetes, demonstrating the biomedical applications of benzotriazole derivatives (Debnath et al., 2020).

Molecular Architecture and Luminescent Properties

Studies have also focused on the molecular architecture and properties of benzotriazole derivatives. For instance, controllable synthesis of isoreticular pillared-layer MOFs (Metal-Organic Frameworks) based on benzotriazole-5-carboxylic acid has been achieved, which are significant for their gas adsorption and luminescent properties (Xie et al., 2018).

Safety and Hazards

Benzotriazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects . It is stable but easily oxidized . It is flammable and can cause irritation to skin, eye, and the respiratory system .

Eigenschaften

IUPAC Name |

2-methylpropyl 3-oxidobenzotriazol-3-ium-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-8(2)7-17-11(15)13-9-5-3-4-6-10(9)14(16)12-13/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMPSQXIDZBHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1C2=CC=CC=C2[N+](=N1)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylpropyl 1H-benzotriazole-1-carboxylate 3-oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)